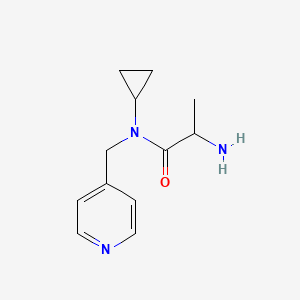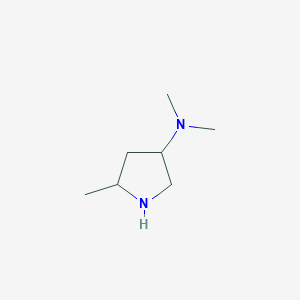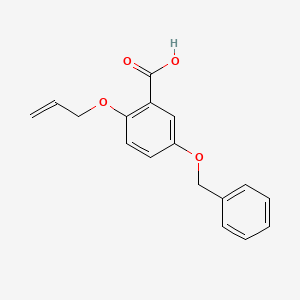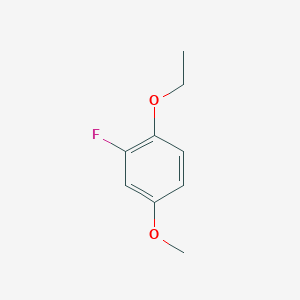
tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate: is a heterocyclic compound that features a pyran ring fused with a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of a pyranone derivative with tert-butyl carbamate. One common method includes the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the pyran ring . The reaction conditions often require a catalyst and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyran ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyran ring may also participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate
- tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
- tert-Butyl ((3R,6S)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)carbamate
Uniqueness: tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate is unique due to its specific substitution pattern on the pyran ring and the presence of the carbamate group. This combination of structural features imparts distinct reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H15NO4 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
tert-butyl N-(5-oxo-2H-pyran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-8(12)6-14-5-7/h4H,5-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
UUZGXOHEKPFNEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


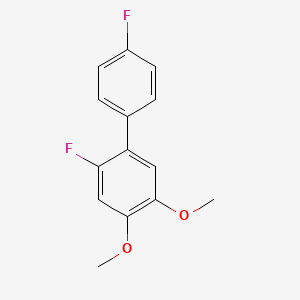
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

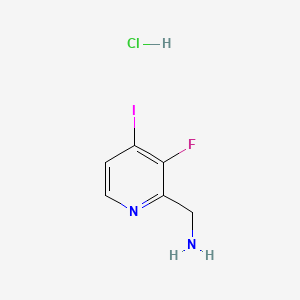
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)

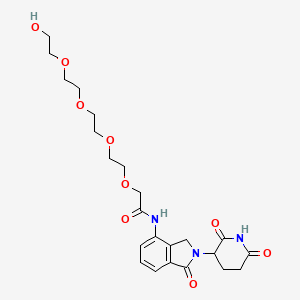
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
